Ethanamine, 2-ethoxy-N,N-dimethyl- is an organic compound with the molecular formula and a molecular weight of 117.19 g/mol. It is characterized as a colorless liquid with a distinct amine odor. This compound belongs to the class of ethanamines, which are aliphatic amines derived from ethylamine. Its unique structure includes an ethoxy group, which enhances its solubility and reactivity, making it suitable for various applications in organic synthesis and industrial processes.
Ethanamine, 2-ethoxy-N,N-dimethyl- can be sourced from chemical suppliers and is often used in laboratory settings for research purposes. It is classified under the broader category of amines, specifically secondary amines due to the presence of two alkyl groups attached to the nitrogen atom. The compound's CAS number is 26311-17-1, which helps in its identification within chemical databases.
The synthesis of Ethanamine, 2-ethoxy-N,N-dimethyl- typically involves the reaction between N,N-dimethylacetamide and ethylamine. This reaction is facilitated under controlled conditions, often requiring heat and the presence of a catalyst to promote the formation of the desired product.
In industrial contexts, large-scale reactors and continuous flow systems are employed for production. The reactants are introduced into the reactor where they undergo necessary chemical transformations. Following the reaction, purification techniques such as distillation are utilized to achieve the desired purity levels.
The molecular structure of Ethanamine, 2-ethoxy-N,N-dimethyl- can be represented by its InChI key (CSBDTEMAXHVRBB-UHFFFAOYSA-N) and canonical SMILES notation (CCOCCN(C)C). This structure indicates that it contains an ethoxy group (–OCC) attached to a dimethylamino group (–N(CH₃)₂) on an ethane backbone.
Property | Value |
---|---|
CAS Number | 26311-17-1 |
Molecular Formula | C6H15NO |
Molecular Weight | 117.19 g/mol |
IUPAC Name | 2-ethoxy-N,N-dimethylethanamine |
InChI | InChI=1S/C6H15NO/c1-4-8-6-5-7(2)3/h4-6H2,1-3H3 |
InChI Key | CSBDTEMAXHVRBB-UHFFFAOYSA-N |
Ethanamine, 2-ethoxy-N,N-dimethyl- participates in various chemical reactions:
The specific products formed from these reactions depend on the conditions and reagents used. For instance, oxidation may yield various oxides while reduction can produce simpler amines.
Ethanamine, 2-ethoxy-N,N-dimethyl-'s mechanism of action primarily involves its role as a nucleophile in chemical reactions. Its unique structure allows it to form new chemical bonds with electrophiles during synthesis processes. This property makes it a valuable reagent in organic chemistry, facilitating various transformations essential for synthesizing complex molecules.
Ethanamine, 2-ethoxy-N,N-dimethyl- exhibits several notable physical properties:
Relevant chemical properties include:
These properties indicate that it has moderate volatility and solubility characteristics typical of aliphatic amines .
Ethanamine, 2-ethoxy-N,N-dimethyl-'s applications span various fields:
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8